molecular formula C11H19NO4 B7579235 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione

1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione

Cat. No. B7579235
M. Wt: 229.27 g/mol
InChI Key: BCUIBQYDLRWSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound, also known as DHPD, is a cyclic imide that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells, including breast cancer and prostate cancer cells. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. This compound is also soluble in a variety of solvents, making it easy to work with in experiments. However, there are some limitations to using this compound in laboratory experiments. It can be expensive to synthesize, and its effects can be difficult to measure accurately.

Future Directions

There are several future directions for research on 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the development of new applications for this compound, such as its use as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has been achieved through various methods, including the reaction of pyrrolidine-2,5-dione with ethyl glyoxalate, and the reaction of pyrrolidine-2,5-dione with ethylene glycol. The latter method has been reported to be more efficient and produces higher yields of this compound. The synthesis of this compound can be performed using standard laboratory equipment and techniques, making it accessible to researchers.

Scientific Research Applications

1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit anti-inflammatory and anti-tumor properties. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

1-(2,3-dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-11(4-2)5-9(15)12(10(11)16)6-8(14)7-13/h8,13-14H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUIBQYDLRWSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)N(C1=O)CC(CO)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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